molecular formula C20H26N2O2 B1388936 N-(4-Aminophenyl)-4-(heptyloxy)benzamide CAS No. 1020054-12-9

N-(4-Aminophenyl)-4-(heptyloxy)benzamide

Cat. No.: B1388936
CAS No.: 1020054-12-9
M. Wt: 326.4 g/mol
InChI Key: IATSXGFPGVFXBE-UHFFFAOYSA-N
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Description

N-(4-Aminophenyl)-4-(heptyloxy)benzamide is an aromatic amide derivative with a molecular formula of C20H26N2O2 and a molecular weight of 326.44 g/mol . This compound serves as a versatile and valuable synthetic intermediate in advanced materials research, particularly in the development of liquid crystalline compounds and fire retardant additives . Its molecular structure features a benzamide core functionalized with a heptyloxy chain and a terminal aminophenyl group, making it a crucial building block for constructing more complex molecules. In practice, this compound is used in the synthesis of hexasubstituted cyclotriphosphazene derivatives, which are a class of compounds studied for their fascinating properties . These final compounds can exhibit smectic A phase liquid crystal behavior when incorporated with specific alkoxy chains, which is valuable for display and sensor technologies . Furthermore, when integrated into a cyclotriphosphazene core system, the resulting structures demonstrate significant fire retardant properties by enhancing the thermal stability and char formation of materials, as measured by increased Limiting Oxygen Index (LOI) values . The presence of the rigid amide linking unit in its structure contributes to the high thermal stability and material properties of the final synthesized compounds . This compound is provided for research and development purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

N-(4-aminophenyl)-4-heptoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-2-3-4-5-6-15-24-19-13-7-16(8-14-19)20(23)22-18-11-9-17(21)10-12-18/h7-14H,2-6,15,21H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATSXGFPGVFXBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminophenyl)-4-(heptyloxy)benzamide typically involves the following steps:

    Formation of 4-(Heptyloxy)benzoic Acid: This can be achieved by reacting 4-hydroxybenzoic acid with heptyl bromide in the presence of a base such as potassium carbonate.

    Conversion to 4-(Heptyloxy)benzoyl Chloride: The 4-(heptyloxy)benzoic acid is then converted to its corresponding acyl chloride using reagents like thionyl chloride.

    Amidation Reaction: The final step involves reacting the 4-(heptyloxy)benzoyl chloride with 4-aminophenylamine to form this compound. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminophenyl)-4-(heptyloxy)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

N-(4-Aminophenyl)-4-(heptyloxy)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as hydrophobicity or thermal stability.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)-4-(heptyloxy)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The heptyloxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

N-(4-Aminophenyl)-4-(dodecyloxy)benzamide

  • Structural Difference : Features a longer dodecyloxy (C12) chain instead of heptyloxy (C7).
  • Impact on Properties: Increased hydrophobicity due to the longer alkyl chain reduces aqueous solubility but enhances lipid membrane interaction. The compound shows a higher melting point (151.8–153.4°C) compared to intermediates of N-(4-aminophenyl)-4-(heptyloxy)benzamide .
  • Synthetic Pathway : Similar reduction of a nitro precursor but requires extended reaction times for the longer alkyl chain .

Halogen-Substituted Benzamides

4-Bromo-N-(2-nitrophenyl)benzamide

  • Structural Difference : Contains a bromo substituent on the benzoyl group and a nitro group on the aniline ring.
  • Impact on Properties : The electron-withdrawing nitro and bromo groups reduce electron density, affecting reactivity in substitution reactions. Crystallographic studies reveal two distinct molecules per asymmetric unit, indicating polymorphism .
  • Applications: Primarily used as a precursor in Suzuki coupling reactions, unlike the aminophenyl derivatives, which are tailored for biological applications .

Heterocyclic-Modified Benzamides

(Z)-N-(4-Aminophenyl)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)benzamide

  • Structural Difference: Incorporates a thiazolidinone ring conjugated to the benzamide core.
  • Impact on Properties: Exhibits a melting point of 142–144°C and enhanced solubility in DMSO due to the polar thiazolidinone moiety. The extended π-system alters UV-Vis absorption profiles .

Pharmacologically Active Analogues

N-Hydroxy-4-phenylacetylamino-N-p-tolyl-benzamide (HPAPB)

  • Structural Difference : Contains a hydroxamic acid group and a p-tolyl substituent.
  • Impact on Properties : Acts as a histone deacetylase (HDAC) inhibitor with an IC₅₀ of 100–200 μM against HepG2 and A549 cancer cells. Lower toxicity (LD₅₀ = 1.29 g/kg in mice) compared to SAHA, a clinically used HDAC inhibitor .
  • Pharmacokinetics : Follows a two-compartment model in rats with a half-life of 0.592 hours and high clearance rate (CL = 0.611 L/h/kg) .

Comparative Data Table

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
This compound Heptyloxy, 4-aminophenyl C₂₀H₂₆N₂O₂ 326.43 Not reported Liquid crystals, fire retardants
N-(4-Aminophenyl)-4-(dodecyloxy)benzamide Dodecyloxy, 4-aminophenyl C₂₅H₃₆N₂O₂ 396.57 151.8–153.4 Liquid crystals
4-Bromo-N-(2-nitrophenyl)benzamide Bromo, 2-nitrophenyl C₁₃H₉BrN₂O₂ 305.13 Not reported Crystallography, synthetic precursor
HPAPB Hydroxamic acid, p-tolyl C₂₁H₁₉N₃O₃ 361.40 Not reported HDAC inhibition, anticancer
(Z)-Thiazolidinone derivative Thiazolidinone, 4-aminophenyl C₁₇H₁₃N₃O₃S 339.37 142–144 Kinase inhibition

Key Findings and Implications

Alkyl Chain Length : Longer alkyl chains (e.g., dodecyloxy vs. heptyloxy) increase hydrophobicity and melting points, making such derivatives suitable for liquid crystalline materials .

Electron-Donating vs. Withdrawing Groups: Amino groups enhance solubility and biological interaction, while nitro/bromo groups favor crystallographic stability and synthetic versatility .

Heterocyclic Modifications: Addition of polar heterocycles (e.g., thiazolidinone) improves solubility and introduces pharmacological activity .

Biological Activity

N-(4-Aminophenyl)-4-(heptyloxy)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H26N2OC_{19}H_{26}N_{2}O, with a molecular weight of approximately 310.43 g/mol. The structure features an amine group and a heptyloxy side chain, which contribute to its unique physicochemical properties, enhancing solubility and bioavailability.

Property Value
Molecular FormulaC19H26N2OC_{19}H_{26}N_{2}O
Molecular Weight310.43 g/mol
SolubilitySoluble in organic solvents

Cytotoxicity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds demonstrate significant cytotoxicity against leukemia cells, suggesting potential as an anticancer agent .

The compound is believed to function as an inhibitor of DNA methyltransferases (DNMTs) , which play a crucial role in epigenetic regulation. By inhibiting DNMTs, this compound may reactivate silenced tumor suppressor genes, thereby exerting its anticancer effects .

Antiviral Activity

In addition to its anticancer properties, this compound has shown promise as an inhibitor of filovirus entry , specifically targeting Ebola and Marburg viruses. Certain derivatives have demonstrated good metabolic stability and the ability to inhibit viral entry effectively, indicating potential for therapeutic development against these pathogens .

Study 1: Anticancer Activity

In a study evaluating the cytotoxic effects of various benzamide derivatives, this compound was found to have an IC50 value comparable to established chemotherapeutic agents. The study highlighted its efficacy in inducing apoptosis in cancer cell lines through the activation of pro-apoptotic pathways.

Study 2: Antiviral Properties

Another investigation focused on the antiviral properties of related compounds against filoviruses. The results indicated that compounds structurally similar to this compound could inhibit viral entry effectively, with select compounds showing IC50 values in the low micromolar range .

Q & A

Q. What safety protocols are critical when handling aromatic amines like this compound?

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ inhalation exposure .
  • Waste Disposal : Quench excess Na₂S with hydrogen peroxide before disposal to prevent sulfide oxidation hazards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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